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molecular formula C14H18O B8403640 4-Cycloheptyl-benzaldehyde

4-Cycloheptyl-benzaldehyde

Cat. No. B8403640
M. Wt: 202.29 g/mol
InChI Key: FQTKOAWLIILFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04004026

Procedure details

Cycloheptylbenzaldehyde can be manufactured as follows: 200 ml of titanium tetrachloride are added dropwise, whilst stirring, to a solution of 200 g of cycloheptylbenzene in 600 ml of absolute methylene chloride under a nitrogen atmosphere at -10° C, and thereafter 132.5 g of dichloromethyl ether are added similarly at 0° C. The reaction mixture is then stirred for a further 30 minutes at 10° C and poured onto 3 kg of ice, and the whole is extracted twice with 500 ml of methylene chloride. The organic phases are washed with water, dried over sodium sulphate and evaporated to dryness in vacuo. Distillation of the evaporation residue in a high vacuum yields 4-cycloheptyl-benzaldehyde in the fraction boiling at 120°-130° C/0.8 mm Hg.
Name
Cycloheptylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
132.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2C=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(C2C=CC=CC=2)CCCCCC1.Cl[CH:30]([O:32]C(Cl)Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH:1]1([C:8]2[CH:9]=[CH:12][C:13]([CH:30]=[O:32])=[CH:14][CH:15]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Cycloheptylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)C1=C(C=O)C=CC=C1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCCCC1)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
132.5 g
Type
reactant
Smiles
ClC(Cl)OC(Cl)Cl
Step Four
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for a further 30 minutes at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the whole is extracted twice with 500 ml of methylene chloride
WASH
Type
WASH
Details
The organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the evaporation residue in a high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCCC1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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